molecular formula C10H14N2O B1420490 4-(3-Methylpyridin-2-YL)morpholine CAS No. 327064-60-8

4-(3-Methylpyridin-2-YL)morpholine

Cat. No. B1420490
CAS RN: 327064-60-8
M. Wt: 178.23 g/mol
InChI Key: KUSLAWUUDVNSNN-UHFFFAOYSA-N
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Description

4-(3-Methylpyridin-2-YL)morpholine is a chemical compound with the molecular formula C₁₀H₁₄N₂O . It has a molecular weight of 178.2313 dalton . The compound is a subclass of chemical compounds and is a type of chemical entity .


Molecular Structure Analysis

The molecular structure of 4-(3-Methylpyridin-2-YL)morpholine consists of a six-membered aliphatic saturated ring with the formula C₄H₉NO, where the oxygen and nitrogen atoms lie at positions 1 and 4, respectively . The compound’s canonical SMILES is CC1=C(N=CC=C1)N2CCOCC2 .

Scientific Research Applications

Xanthine Oxidase Inhibitors and Anti-inflammatory Agents

A study by Šmelcerović et al. (2013) investigated two cyclodidepsipeptides, including a morpholine-2,5-dione derivative, for their inhibitory activity against xanthine oxidase (XO) and for anti-inflammatory response. These compounds were found to be effective inhibitors of XO and significantly suppressed nuclear factor of κB (NF-κB) activation, suggesting potential use in treating conditions like gout and other excessive uric acid production or inflammatory conditions (Šmelcerović et al., 2013).

Synthesis of Potent Antimicrobials

Kumar et al. (2007) reported on the synthesis of 2-(1-Methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine, useful for creating potent antimicrobials including arecoline derivatives, phendimetrazine, and polygonapholine. This synthesis was achieved in nine steps with an overall yield of 36% (Kumar, Sadashiva, & Rangappa, 2007).

Study of Mutagenic Effects in Antifungal Drug Development

Bushuieva et al. (2022) explored the mutagenic effects and predicted carcinogenicity of a morpholine derivative, particularly for its application in creating new dosage forms for treating fungal pathologies of the skin. This study indicated no mutagenic effect at the doses used, pointing to its potential safe use in antifungal treatments (Bushuieva, Petrova, Kyrychko, & Parchenko, 2022).

PI3K-AKT-mTOR Pathway Inhibitors

Hobbs et al. (2019) discovered a non-nitrogen containing morpholine isostere and applied it in novel inhibitors of the PI3K-AKT-mTOR pathway. This discovery emphasizes the importance of morpholine derivatives in developing kinase inhibitors, especially for targeting the PI3K and PIKKs (Hobbs et al., 2019).

Phosphoinositide 3-Kinase Inhibitors

Alexander et al. (2008) identified 4-(1,3-Thiazol-2-yl)morpholine derivatives as potent and selective inhibitors of phosphoinositide 3-kinase. This study presented structure-activity relationship data and demonstrated the efficacy of these compounds in tumor growth inhibition in xenograft models (Alexander et al., 2008).

Safety and Hazards

While specific safety and hazard information for 4-(3-Methylpyridin-2-YL)morpholine is not available in the retrieved sources, it’s important to handle all chemical compounds with appropriate safety measures. This includes using personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin and eyes .

properties

IUPAC Name

4-(3-methylpyridin-2-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-9-3-2-4-11-10(9)12-5-7-13-8-6-12/h2-4H,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUSLAWUUDVNSNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40675059
Record name 4-(3-Methylpyridin-2-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Methylpyridin-2-YL)morpholine

CAS RN

327064-60-8
Record name 4-(3-Methylpyridin-2-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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